Cas no 62359-01-7 (N,N-Diisopropylethylamine p-toluenesulfonate)

N,N-Diisopropylethylamine p-toluenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- N,N-Diisopropylethylamine p-toluenesulfonate
- N-ethyl-N-propan-2-ylpropan-2-amine,4-methylbenzenesulfonic acid
- 199818_ALDRICH
- AC1O59A4
- EINECS 263-523-5
- Ethyldiisopropylammonium p-toluenesulphonate
- I01-19893
- N,N-Diisopropylethylamine p-toluenesulfonate salt
- N-Ethyldiisopropylamine p-toluenesulfonate
- SCHEMBL5372948
- N,N-Diisopropylethylamine p-toluenesulfonate salt, 98%
- N-ethyl-N-isopropylpropan-2-amine 4-methylbenzenesulfonate
- N-ethyl-N-propan-2-ylpropan-2-amine;4-methylbenzenesulfonic acid
- WALRQYFNEKCLGF-UHFFFAOYSA-N
- DTXSID70211404
- AKOS015889484
- 62359-01-7
-
- MDL: MFCD00034861
- Inchi: InChI=1S/C8H19N.C7H8O3S/c1-6-9(7(2)3)8(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,6H2,1-5H3;2-5H,1H3,(H,8,9,10)
- InChI Key: WALRQYFNEKCLGF-UHFFFAOYSA-N
- SMILES: CCN(C(C)C)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Computed Properties
- Exact Mass: 301.17131
- Monoisotopic Mass: 301.17116490g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 265
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Color/Form: White powder
- Melting Point: 86-88 °C (lit.)
- PSA: 57.61
- Solubility: Not available
N,N-Diisopropylethylamine p-toluenesulfonate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3259 8/PG 2
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:36/37/38
N,N-Diisopropylethylamine p-toluenesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 199818-25G |
N,N-Diisopropylethylamine p-toluenesulfonate |
62359-01-7 | 25g |
¥2192.58 | 2023-12-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236119-25g |
N,N-Diisopropylethylamine p-toluenesulfonate salt, |
62359-01-7 | 25g |
¥1256.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236119-25 g |
N,N-Diisopropylethylamine p-toluenesulfonate salt, |
62359-01-7 | 25g |
¥1,256.00 | 2023-07-10 |
N,N-Diisopropylethylamine p-toluenesulfonate Related Literature
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1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
Additional information on N,N-Diisopropylethylamine p-toluenesulfonate
N,N-Diisopropylethylamine p-toluenesulfonate: A Comprehensive Overview
N,N-Diisopropylethylamine p-toluenesulfonate (CAS No. 62359-01-7) is a versatile compound that finds extensive applications in the fields of organic synthesis, pharmaceuticals, and materials science. This article provides a detailed exploration of its properties, synthesis, and applications, drawing on the latest research findings to offer a comprehensive understanding of this important chemical.
N,N-Diisopropylethylamine p-toluenesulfonate is a salt formed by the reaction of N,N-diisopropylethylamine (DIPEA) with p-toluenesulfonic acid. DIPEA is a widely used organic base in synthetic chemistry, known for its ability to deprotonate various functional groups and facilitate nucleophilic reactions. The addition of the p-toluenesulfonate counterion imparts unique properties to the compound, making it valuable in a range of applications.
The physical and chemical properties of N,N-Diisopropylethylamine p-toluenesulfonate are well-documented. It is a white crystalline solid with a melting point of approximately 145-147°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various organic reactions where solubility and reactivity are critical factors.
In terms of synthesis, N,N-Diisopropylethylamine p-toluenesulfonate can be prepared by the reaction of DIPEA with an equivalent amount of p-toluenesulfonic acid. This reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion. The resulting salt can be purified by recrystallization from appropriate solvents to obtain high-purity material. Recent studies have explored alternative synthetic routes to improve yield and purity, such as the use of microwave-assisted synthesis and solid-phase techniques.
The applications of N,N-Diisopropylethylamine p-toluenesulfonate are diverse and span multiple fields. In organic synthesis, it serves as an effective reagent for the preparation of various functionalized compounds. For example, it has been used in the synthesis of chiral catalysts and ligands, which are crucial for asymmetric synthesis reactions. The compound's ability to form stable complexes with transition metals makes it a valuable ligand in homogeneous catalysis.
In the pharmaceutical industry, N,N-Diisopropylethylamine p-toluenesulfonate has found applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its use as a reagent or catalyst in key synthetic steps can improve the efficiency and yield of drug production processes. Recent research has also explored its potential as a prodrug or drug delivery system, where the p-toluenesulfonate group can be cleaved under specific physiological conditions to release the active drug molecule.
In materials science, N,N-Diisopropylethylamine p-toluenesulfonate has been investigated for its use in the preparation of functional polymers and coatings. Its amphiphilic nature makes it suitable for self-assembly processes, leading to the formation of well-defined nanostructures. These materials have potential applications in areas such as drug delivery, sensors, and catalysis.
The environmental impact and safety profile of N,N-Diisopropylethylamine p-toluenesulfonate are important considerations. Studies have shown that it is relatively stable under normal conditions but can decompose at high temperatures or in strongly acidic or basic environments. Proper handling and storage practices are essential to ensure its safe use in laboratory and industrial settings.
In conclusion, N,N-Diisopropylethylamine p-toluenesulfonate (CAS No. 62359-01-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique properties make it an invaluable tool in organic synthesis, pharmaceutical development, and materials science. Ongoing research continues to uncover new applications and optimize existing ones, further solidifying its importance in these fields.
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